molecular formula C24H23ClN2O5S B11231029 N-(4-chlorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-(4-chlorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11231029
M. Wt: 487.0 g/mol
InChI Key: XBNXBPUTYCZLNT-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a synthetic organic compound that belongs to the class of benzoxazines. These compounds are known for their diverse applications in medicinal chemistry, materials science, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzoxazine core, followed by the introduction of the sulfonyl and carboxamide groups under controlled conditions. Common reagents include chlorobenzyl chloride, methoxyphenyl sulfonyl chloride, and methylamine. Reaction conditions often involve the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Advanced purification techniques, including recrystallization and chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of sulfonyl groups to sulfides.

    Substitution: Nucleophilic or electrophilic substitution reactions on the benzoxazine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may involve strong acids or bases, depending on the nature of the substituent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating diseases.

    Industry: Utilized in the production of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique structural features of N-(4-chlorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide, such as the presence of the sulfonyl and carboxamide groups, contribute to its distinct chemical and biological properties. These features may enhance its stability, reactivity, and potential as a therapeutic agent.

Properties

Molecular Formula

C24H23ClN2O5S

Molecular Weight

487.0 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-(4-methoxyphenyl)sulfonyl-7-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C24H23ClN2O5S/c1-16-3-12-21-22(13-16)32-23(24(28)26-14-17-4-6-18(25)7-5-17)15-27(21)33(29,30)20-10-8-19(31-2)9-11-20/h3-13,23H,14-15H2,1-2H3,(H,26,28)

InChI Key

XBNXBPUTYCZLNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(CC(O2)C(=O)NCC3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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